(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO4/c22-17-6-2-1-5-15(17)21(25)26-14-7-8-16-18(11-14)27-19(20(16)24)10-13-4-3-9-23-12-13/h1-12H/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMDTMRZXHYQD-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound, as an FGFR inhibitor, likely interacts with these receptors, inhibiting their activity and thus disrupting the downstream signaling pathways.
Biochemical Pathways
The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, among other effects.
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzofuran ring and a pyridine moiety, suggests diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran ring : Provides a stable framework for biological interactions.
- Pyridine moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorobenzoate ester group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that derivatives of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran exhibit various biological activities:
-
Antimicrobial Activity
- The compound has shown effectiveness against several bacterial strains, likely due to its ability to inhibit bacterial enzymes involved in cell wall synthesis.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.
- Mechanism : It inhibits the activation of NF-kB, a key transcription factor in inflammatory responses.
-
Anticancer Potential
- Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vitro studies on breast cancer cell lines showed reduced cell viability and increased apoptotic markers after treatment with the compound.
The biological activity of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes critical for bacterial survival and cancer cell proliferation.
- Signal Pathway Modulation : It influences various signaling pathways linked to inflammation and cell growth.
Comparative Analysis
To better understand the uniqueness of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |
| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |
| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |
Synthesis and Research Applications
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions. The synthetic route generally includes:
- Condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran under basic conditions.
- Esterification with a fluorobenzoic acid derivative using coupling agents such as DCC.
This compound serves as a valuable building block in drug development due to its diverse chemical reactivity.
Comparison with Similar Compounds
Substituent Variations in the Ester Group
The ester moiety at position 6 of the benzofuran core is a key site of structural diversity. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The fluorine in the target compound may slow ester hydrolysis compared to methoxy or benzodioxole groups, which are electron-rich .
- Solubility : Sulfonate derivatives (e.g., 4-methoxybenzenesulfonate) exhibit improved aqueous solubility, whereas cyclohexanecarboxylate increases hydrophobicity .
Variations in the Methylene-Linked Aromatic Group
The substituent at the 2-position (methylene-linked aromatic group) significantly impacts biological activity and physicochemical properties:
Key Observations :
- Biological activity: Quinoline derivatives (e.g., B2) demonstrate antitumor activity, attributed to intercalation with DNA or inhibition of topoisomerases .
- Synthetic accessibility: Pyrazole and quinoline derivatives require multi-step syntheses, whereas simpler aryl groups (e.g., 3-fluorobenzylidene) may streamline production .
Spectroscopic and Physical Property Comparisons
- HRMS Data: Quinoline derivative B2: m/z 620.1763 (calcd), 620.1762 (found) . Target compound’s dimethoxybenzoate analog: Exact mass 403.10558726 (calcd) .
- Melting Points: Quinoline derivatives (B2, B3) exhibit higher melting points (~211–220°C) compared to pyrazole analogs, likely due to stronger intermolecular interactions .
- NMR Trends: The quinoline derivative B2 shows distinct ¹³C NMR signals at δ 182.40 (carbonyl) and δ 20.55–20.66 (acetate methyl groups), reflecting its complex structure .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Condensation : A benzofuran precursor reacts with pyridine-3-carbaldehyde under reflux in anhydrous ethanol (70–80°C) to form the (Z)-configured benzylidene intermediate .
- Esterification : The intermediate undergoes esterification with 2-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
- Key Parameters : Solvent polarity, temperature control, and reaction time (6–12 hours for condensation) significantly impact yield (45–60%) and stereochemical fidelity .
Q. Which analytical techniques are most reliable for confirming the Z-configuration and molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of Z-configuration by resolving the spatial arrangement of the pyridinylmethylene and benzofuran groups .
- NMR Spectroscopy :
- ¹H NMR : Diagnostic peaks include the vinylic proton (δ 7.8–8.2 ppm, singlet) and pyridine protons (δ 8.5–9.0 ppm) .
- NOESY : Correlates proximity between the benzofuran C6 proton and pyridine protons to confirm Z-stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 406.0854 for C₂₂H₁₃FNO₅) .
Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate binding interactions with target proteins?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the pyridine and benzofuran moieties .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize targets .
- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Q. How can contradictions between crystallographic and spectroscopic data on stereochemistry be resolved?
- Methodological Answer :
- Case Study : If NMR suggests a mixture of Z/E isomers but crystallography shows pure Z-form:
- Variable-Temperature NMR : Monitor coalescence of vinylic proton signals to assess isomerization energy barriers .
- HPLC-PDA : Use a chiral column (e.g., Chiralpak IA) to separate isomers and quantify ratios .
- Theoretical Calculations (DFT) : Compare Gibbs free energy differences between Z/E configurations (Gaussian 09, B3LYP/6-31G*) to identify the thermodynamically stable form .
Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modulation : Replace the 2-fluorobenzoate with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects on binding .
- Bioisosteric Replacement : Substitute pyridine with thiazole (e.g., ) to enhance hydrophobic interactions while maintaining planar geometry .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrodinger Phase) to identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
